![molecular formula C9H19N B2785399 3-butylcyclopentan-1-amine, Mixture of diastereomers CAS No. 1339583-07-1](/img/structure/B2785399.png)
3-butylcyclopentan-1-amine, Mixture of diastereomers
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Overview
Description
3-butylcyclopentan-1-amine is a chemical compound with the molecular formula C9H19N . It is a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other .
Synthesis Analysis
The synthesis of such compounds often involves the use of highly strained saturated bicyclic carbocycles, such as Bicyclo [1.1.0]butanes (BCBs) . A diastereoselective synthesis of multi-substituted cyclobutanes can be achieved through the cycloaddition of BCBs with triazolinedione or nitrosoarenes . The subsequent cleavage of N – N or N – O bonds of cycloadducts provides cyclobutane derivatives containing cis -1,3-heteroatom substitutions .Molecular Structure Analysis
The molecular structure of 3-butylcyclopentan-1-amine involves a cyclopentane ring with an amine group at the 1-position and a butyl group at the 3-position . As a mixture of diastereomers, it contains multiple stereocenters .Chemical Reactions Analysis
The chemical reactions involving 3-butylcyclopentan-1-amine, as a mixture of diastereomers, can be complex due to the presence of multiple stereocenters . The reactions can lead to different products depending on the specific stereochemistry of the reactants .Physical And Chemical Properties Analysis
Diastereomers, including 3-butylcyclopentan-1-amine, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .Safety and Hazards
The safety information for 3-butylcyclopentan-1-amine indicates that it is classified under GHS05 and GHS07, which represent “Corrosive” and “Harmful”, respectively . The compound has hazard statements H227, H314, and H335, which correspond to “Combustible liquid”, “Causes severe skin burns and eye damage”, and “May cause respiratory irritation”, respectively .
Future Directions
The future directions for the study and application of 3-butylcyclopentan-1-amine could involve further exploration of its synthesis methods, particularly those involving BCBs . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards .
Mechanism of Action
Target of Action
The primary target of the compound “3-butylcyclopentan-1-amine, Mixture of diastereomers” is the SARS-CoV-2 Main Protease (Mpro) . This enzyme plays a crucial role in processing the polyproteins that are translated from the viral RNA .
Mode of Action
The compound interacts with the Mpro enzyme, inhibiting its function . The inhibition of this enzyme blocks the viral replication process, thereby preventing the spread of the virus within the host .
Biochemical Pathways
The compound affects the biochemical pathway involving the SARS-CoV-2 Main Protease (Mpro). By inhibiting the Mpro enzyme, the compound disrupts the viral replication process . This leads to a decrease in the production of new virus particles, reducing the viral load within the host.
Pharmacokinetics
It is noted that the active inhibitor shows good levels after inhalative as well as after peroral administration . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of the SARS-CoV-2 Main Protease (Mpro), which leads to a disruption in the viral replication process . On a cellular level, this results in a reduction in the production of new virus particles, thereby limiting the spread of the virus within the host.
properties
IUPAC Name |
3-butylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-4-8-5-6-9(10)7-8/h8-9H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCYLFJZMWUTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylcyclopentan-1-amine |
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